molecular formula C18H19FN6O2 B2994087 (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1705106-01-9

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Katalognummer: B2994087
CAS-Nummer: 1705106-01-9
Molekulargewicht: 370.388
InChI-Schlüssel: BFVIMHJOASDVAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 3. The oxadiazole moiety is linked via a methylene bridge to a piperidine ring, which is further functionalized with a methanone group connected to a 1-methyl-1H-1,2,3-triazole at position 4.

Eigenschaften

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-24-11-15(21-23-24)18(26)25-8-4-5-12(10-25)9-16-20-17(22-27-16)13-6-2-3-7-14(13)19/h2-3,6-7,11-12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVIMHJOASDVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex molecule that incorporates multiple pharmacophores known for their diverse biological activities. This article delves into its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C19_{19}H22_{22}F1_{1}N5_{5}O

Molecular Weight: 365.41 g/mol

The compound features a 1,2,4-oxadiazole ring and a triazole moiety, both of which are known to contribute significantly to biological activity. The presence of fluorine in the phenyl group enhances the lipophilicity and bioavailability of the compound.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression:

  • Mechanisms of Action:
    • Inhibition of Enzymes: The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
    • Apoptosis Induction: Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by activating intrinsic pathways .
  • Case Studies:
    • In vitro studies demonstrated that similar oxadiazole compounds exhibit IC50_{50} values in the low micromolar range against various cancer cell lines including HeLa (cervical), CaCo-2 (colon), and MCF-7 (breast) cells .
    • A specific study highlighted that modifications to the oxadiazole scaffold can enhance cytotoxicity against human lung adenocarcinoma cells with IC50_{50} values as low as 0.5 µM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Spectrum:
    • It has been reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
    • The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
  • Research Findings:
    • A study evaluated various oxadiazole derivatives for their antimicrobial efficacy, revealing that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50_{50}/MIC ValuesMechanism of Action
AnticancerHeLa (cervical), CaCo-2 (colon), MCF-7 (breast)0.5 µM - 10 µMInhibition of thymidylate synthase, apoptosis induction
AntimicrobialStaphylococcus aureus, E. coli8 - 64 µg/mLDisruption of cell wall synthesis

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs and their distinguishing features are summarized below:

Compound Key Substituents Molecular Weight Functional Groups Reported Data
Target compound: (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone 2-fluorophenyl, 1-methyl-1H-1,2,3-triazole ~380–400 g/mol* Oxadiazole, piperidine, triazole, methanone No direct data; inferred from analogs
(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone () o-tolyl (2-methylphenyl), 1H-1,2,4-triazole 352.4 g/mol Oxadiazole, piperidine, triazole, methanone Molecular formula: C₁₈H₂₀N₆O₂; SMILES: Cc1ccccc1-c1noc(CC2CCCN(C(=O)c3ncn[nH]3)C2)n1
{3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone () Cyclopropyl-oxadiazole, 4-ethoxyphenyl Not reported Oxadiazole, piperidine, triazole, ethoxybenzene Structural focus; no bioactivity data
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Pyrazolo[3,4-d]pyrimidine, 3-fluorophenyl, thiazole 531.3 g/mol Pyrazolopyrimidine, chromenone, thiazole Melting point: 252–255°C; mass: 531.3 (M⁺+1)
Epoxiconazole () Triazole, epoxide, chlorophenyl, fluorophenyl 329.8 g/mol Triazole, epoxide, halogenated aromatics Trade names: BAS 480 F, Opus; fungicidal activity

Notes:

  • Structural Differentiation : The target compound’s 2-fluorophenyl and 1-methyl-1,2,3-triazole groups distinguish it from analogs like the o-tolyl-substituted compound in . Fluorine’s electron-withdrawing effects may enhance metabolic stability compared to methyl groups .
  • The pyrazolopyrimidine-chromenone hybrid in demonstrates fluorophenyl groups’ role in kinase inhibition .
  • Physicochemical Gaps : Key parameters like solubility, logP, and plasma stability for the target compound remain uncharacterized in the evidence. These properties are critical for drug development but must be inferred from structural trends.

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of similar compounds (e.g., ) often employs cross-coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) and Pd-catalyzed steps, suggesting viable routes for the target compound’s preparation .
  • Further studies must prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses derived from structural analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.